molecular formula C20H20N4O4S B11652016 2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B11652016
M. Wt: 412.5 g/mol
InChI Key: YOASAPWQHODQGX-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide: C17H16N4O4S\text{C}_{\text{17}}\text{H}_{\text{16}}\text{N}_{\text{4}}\text{O}_{\text{4}}\text{S}C17​H16​N4​O4​S

    .
  • It combines an acetamide group with a phenoxy moiety containing dimethyl substitutions and a pyrimidine-based sulfonamide.
  • The compound’s systematic name reflects its structural features.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Similar Compounds

    Remember that this compound’s applications and properties continue to be explored, and further research is essential for a comprehensive understanding

    Properties

    Molecular Formula

    C20H20N4O4S

    Molecular Weight

    412.5 g/mol

    IUPAC Name

    2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

    InChI

    InChI=1S/C20H20N4O4S/c1-14-10-15(2)12-17(11-14)28-13-19(25)23-16-4-6-18(7-5-16)29(26,27)24-20-21-8-3-9-22-20/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)

    InChI Key

    YOASAPWQHODQGX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C

    Origin of Product

    United States

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